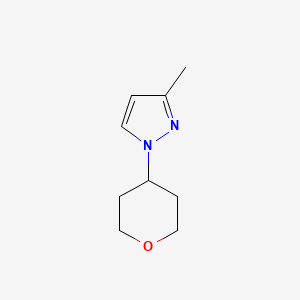

3-methyl-1-(oxan-4-yl)-1H-pyrazole

Descripción

3-Methyl-1-(oxan-4-yl)-1H-pyrazole (CAS: 2168968-81-6) is a pyrazole derivative featuring a methyl group at the 3-position and a tetrahydropyran-4-yl (oxan-4-yl) group at the 1-position. Its molecular formula is C₁₀H₁₄N₂O₂, with a molecular weight of 194.24 g/mol . The oxan-4-yl substituent introduces a cyclic ether moiety, which may enhance solubility and metabolic stability compared to purely aromatic substituents. This compound has been cataloged as a building block for drug discovery but is listed as discontinued by suppliers like CymitQuimica, suggesting niche or exploratory applications .

Propiedades

IUPAC Name |

3-methyl-1-(oxan-4-yl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-8-2-5-11(10-8)9-3-6-12-7-4-9/h2,5,9H,3-4,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCXQLYQQERDIAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2CCOCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1339709-68-0 | |

| Record name | 3-methyl-1-(oxan-4-yl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(oxan-4-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with oxan-4-yl halides in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

For industrial-scale production, the synthesis of 3-methyl-1-(oxan-4-yl)-1H-pyrazole can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-methyl-1-(oxan-4-yl)-1H-pyrazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the oxan-4-yl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

3-methyl-1-(oxan-4-yl)-1H-pyrazole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 3-methyl-1-(oxan-4-yl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing its binding affinity and specificity.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

The 1- and 3-position substituents critically influence pyrazole derivatives' electronic, steric, and solubility profiles. Below is a comparative analysis of key analogs:

Key Observations:

- Solubility and Bioavailability : The oxan-4-yl group in the target compound likely enhances aqueous solubility compared to aromatic substituents (e.g., phenyl or methoxyphenyl) due to its ether oxygen, which can participate in hydrogen bonding .

- Electronic Effects : Trifluoromethyl groups () introduce strong electron-withdrawing effects, whereas the oxan-4-yl group provides moderate electron-donating character, altering reactivity in synthetic pathways .

Actividad Biológica

3-Methyl-1-(oxan-4-yl)-1H-pyrazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrazole ring with a methyl group at the third position and an oxan-4-yl substituent, contributing to its unique chemical reactivity and potential interactions with biological targets. Its molecular formula is C₈H₁₁N₃O, with a molecular weight of approximately 169.24 g/mol. The oxan-4-yl group is believed to enhance solubility and stability, which are critical for biological activity.

Antimicrobial Properties

Initial studies suggest that 3-methyl-1-(oxan-4-yl)-1H-pyrazole exhibits significant antimicrobial activity. Pyrazole derivatives are known for their broad-spectrum antimicrobial properties, including effectiveness against bacteria, fungi, and viruses. The presence of the oxan group may enhance its interaction with microbial targets, potentially leading to novel therapeutic applications .

Anti-inflammatory Effects

Research indicates that this compound may modulate enzymatic activities involved in inflammatory pathways. It has shown promise as an anti-inflammatory agent by inhibiting specific enzymes linked to inflammation, thus potentially reducing inflammatory responses in various models .

Understanding the mechanisms through which 3-methyl-1-(oxan-4-yl)-1H-pyrazole exerts its effects is crucial for its development as a therapeutic agent. Preliminary findings suggest that it may interact with specific molecular targets involved in inflammatory processes and microbial resistance mechanisms. Further biochemical studies are required to elucidate these interactions fully.

Comparative Analysis with Related Compounds

To contextualize the biological activity of 3-methyl-1-(oxan-4-yl)-1H-pyrazole, it is useful to compare it with structurally similar compounds. The table below summarizes key properties and activities:

| Compound Name | Structural Features | Unique Properties | Biological Activity |

|---|---|---|---|

| 3-Methyl-1-(oxan-4-yl)-1H-pyrazole | Pyrazole ring with oxan substituent | Enhanced solubility | Antimicrobial, anti-inflammatory |

| 1-Methyl-N-(oxan-4-yl)piperidin-4-amine | Piperidine ring | Different reactivity patterns | Moderate antimicrobial properties |

| 1-Methyl-N-(5-pyridinyl)-1H-pyrazol-3-amines | Pyridine substitution | Altered electronic properties | Potential anti-cancer activity |

This comparative analysis highlights the unique characteristics of 3-methyl-1-(oxan-4-yl)-1H-pyrazole that may contribute to its efficacy in therapeutic applications.

Case Studies and Research Findings

Several studies have focused on evaluating the biological activities of pyrazole derivatives, including 3-methyl-1-(oxan-4-yl)-1H-pyrazole:

- Antimicrobial Activity : A study demonstrated that pyrazole derivatives showed significant inhibition against various bacterial strains, suggesting that modifications to the pyrazole structure can enhance antibacterial efficacy .

- Anti-inflammatory Studies : Research indicated that compounds similar to 3-methyl-1-(oxan-4-yl)-1H-pyrazole exhibited comparable anti-inflammatory effects to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating potential for clinical applications in treating inflammatory diseases .

- Mechanistic Insights : Investigations into the molecular interactions of pyrazoles revealed that they could inhibit enzymes such as cyclooxygenases (COX) involved in inflammatory pathways, providing insights into their therapeutic mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.